4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
62538-01-6 |
|---|---|
Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-phenyl-5-(1,2,4-triazol-4-yl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H9N5O/c17-11-9(8-4-2-1-3-5-8)10(14-15-11)16-6-12-13-7-16/h1-7H,(H2,14,15,17) |
InChI Key |
WHGWZPALEKLSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NNC2=O)N3C=NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a phenylhydrazine derivative with a triazole-containing aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced pyrazole or triazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Scientific Research Applications
4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one could have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The triazole and pyrazole rings could participate in hydrogen bonding or hydrophobic interactions with the target.
Comparison with Similar Compounds
Structural Variations and Crystallographic Properties
Key structural analogs and their distinguishing features:
Insights :
- Substituents like halogens (Cl, F), hydroxy, and sulfonyl groups influence crystallinity and molecular packing.
- The hydroxyphenyl group in compound enhances hydrogen-bonding capability, relevant for coordination chemistry or supramolecular assembly .
Biological Activity
4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1,2-dihydro-3H-pyrazol-3-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 218.23 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study examining various derivatives, it was found that 4-Phenyl derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of microbial cell membrane integrity and interference with metabolic pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| Other Triazole Derivatives | Antifungal | C. albicans |
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves inducing apoptosis through the activation of caspase pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, 4-Phenyl derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics .
Antioxidant Activity
The antioxidant properties of 4-Phenyl derivatives have been attributed to their ability to scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial for preventing cellular damage associated with various diseases.
Structure-Activity Relationship (SAR)
The biological activity of 4-Phenyl derivatives can be influenced by structural modifications. For instance:
- Substitution Patterns: Variations at the phenyl ring or triazole nitrogen can enhance or diminish activity.
- Linker Length: The presence of different linkers between the triazole and pyrazolone moieties affects solubility and bioavailability.
Q & A
Q. What are the common synthetic routes for preparing 4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1,2-dihydro-3H-pyrazol-3-one and its derivatives?
The compound is typically synthesized via condensation reactions. Key methods include:
- Thiosemicarbazide route : Reacting 2-cyanopyridine with N-phenylthiosemicarbazide to form a thione intermediate, followed by alkylation or oxidation steps to introduce functional groups .
- Microwave-assisted synthesis : Using i-propanol and sodium hydroxide under controlled conditions (e.g., 165°C, 12.2 bar pressure) to improve reaction efficiency for substituted triazoles .
- Thiol derivatization : Starting from 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, (3-bromopropyl)benzene is added to generate S-alkyl derivatives .
Q. How is the compound characterized structurally and spectroscopically?
- Crystallography : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves molecular geometry and hydrogen bonding. For example, recrystallization from ethanol yields colorless crystals suitable for analysis .
- Spectroscopy : 1H/13C NMR confirms substitution patterns, while elemental analysis (CHNS) verifies purity. Mass spectrometry (e.g., ESI-MS) identifies molecular ion peaks .
- Chromatography : HPLC or TLC monitors reaction progress and purity .
Q. What standard assays evaluate the compound’s bioactivity in preliminary studies?
- Antimicrobial activity : Agar diffusion assays against Escherichia coli or Xanthomonas campestris .
- Anti-inflammatory/analgesic screening : Carrageenan-induced paw edema models compared to indomethacin controls .
- Antioxidant assays : DPPH radical scavenging and reducing power tests .
Advanced Research Questions
Q. How can reaction conditions be optimized for microwave-assisted synthesis of triazole derivatives?
Optimization involves:
- Temperature/pressure tuning : Maintaining 165°C and 12.2 bar ensures efficient S-alkylation while minimizing side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of thiol intermediates .
- Catalyst screening : NaOH or K2CO3 improves nucleophilic substitution kinetics .
Table 1 : Key parameters for microwave synthesis of triazole derivatives
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 165°C | Maximizes S-alkylation |
| Pressure | 12.2 bar | Prevents solvent evaporation |
| Reaction Time | 30–60 minutes | Balances completion vs. degradation |
| Base | NaOH (1.2 eq) | Enhances nucleophilicity |
Q. How to resolve contradictions in reported bioactivity data across derivatives?
- Substituent analysis : Compare electron-withdrawing (e.g., nitro, trifluoromethyl) vs. electron-donating (e.g., methyl, methoxy) groups. For example, 5-(3-pyridyl) derivatives show higher antimicrobial activity than phenyl-substituted analogs .
- Assay standardization : Use multiple models (e.g., in vitro enzymatic vs. in vivo inflammation) to cross-validate results .
- Structural analogs : Test derivatives like 4-phenyl-5-(1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol to isolate substituent effects .
Q. What strategies address crystallographic disorder in triazole-containing structures?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping electron density in high-symmetry space groups .
- Thermal motion analysis : Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
- Hydrogen bonding networks : Compare packing motifs (e.g., π-π stacking vs. H-bonding) to identify stabilizing interactions .
Q. How to design derivatives for enhanced pharmacokinetic properties?
- LogP optimization : Introduce hydrophilic groups (e.g., pyridyl, hydroxyl) to improve solubility while retaining aryl moieties for target binding .
- Metabolic stability : Replace labile thiol groups with methylthio or acetamide derivatives to reduce oxidative degradation .
- Prodrug strategies : Synthesize S-alkylated precursors (e.g., methyl 2-[(triazolyl)thio]acetate) for controlled release .
Methodological Notes
- SHELX program suite : Preferred for small-molecule crystallography due to robustness in handling twinned data and high-resolution refinements .
- Bioactivity discrepancies : Always cross-reference substituent effects with literature analogs (e.g., 3-(2-bromophenyl)-4-phenyl derivatives) to validate structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
